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molecular formula C11H10N2O3 B8398912 3-Phenyl-1,2,4-oxadiazole-5-acetic acid methyl ester

3-Phenyl-1,2,4-oxadiazole-5-acetic acid methyl ester

Cat. No. B8398912
M. Wt: 218.21 g/mol
InChI Key: MBDRPHKIXQOOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842324B2

Procedure details

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (5.0 g, 34.6 mmol) and MeOH (1.4 mL, 34.6 mmol) was heated at 80° C. for 18 h. The reaction was concentrated, the residue (2.05 g, 17.3 mmol) was dissolved in CH3CN (10 mL) and added to a solution of HOBt (2.3 g, 17.3 mmol), EDCI.HCl (3.3 g, 17.3 mmol), N,N-diisopropylethylamine (3.01 mL, 17.3 mmol) and N′-hydroxybenzimidamide (2.0 g, 8.5 mmol) in CH3CN (5 mL). The reaction was stirred at 40° C. for 18 h under N2, and upon completion, diluted with EtOAc and washed with H2O (2×). The combined organic layers were dried over Na2SO4, concentrated and purified by flash-chromatography (0-50% EtOAc in Hexane). The resulting residue was dissolved in CH3CN (10 mL), and heated in a microwave reactor (110° C., 30 min). Upon completion, the solvent was removed in vacuo and the residue was purified by flash-chromatography (0-50% EtOAc in Hexane) to yield methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate as a yellow oil (700 mg, 38%). 1H NMR (500 MHz, DMSO-d6): δ 3.72 (s, 3H), 4.41 (s, 2H), 7.56-7.62 (m, 3H), 8.01-8.04 (m, 2H). MS(M+H, 219).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
residue
Quantity
2.05 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
3.01 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.CO.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.C(N(CC)C(C)C)(C)C.O[N:45]=[C:46]([NH2:53])[C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1>CC#N.CCOC(C)=O>[C:47]1([C:46]2[N:53]=[C:4]([CH2:5][C:6]([O:7][CH3:2])=[O:8])[O:9][N:45]=2)[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
CO
Step Three
Name
residue
Quantity
2.05 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
3.01 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 g
Type
reactant
Smiles
ON=C(C1=CC=CC=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 18 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
WASH
Type
WASH
Details
washed with H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash-chromatography (0-50% EtOAc in Hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in CH3CN (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated in a microwave reactor (110° C., 30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Upon completion, the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-chromatography (0-50% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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